molecular formula C8H13N3 B2521544 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1156280-82-8

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2521544
CAS No.: 1156280-82-8
M. Wt: 151.213
InChI Key: SWYNMTLFSXMHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine (CAS: 1156280-82-8 ) is a versatile pyrazole-based chemical building block with a molecular formula of C8H13N3 and a molecular weight of 151.213 g/mol . This compound is characterized by a cyclopropylmethyl substituent at the N1 position and a methyl group at the C4 position of the pyrazole ring . It is widely used as a key synthetic intermediate in organic chemistry and medicinal chemistry for the construction of more complex molecules . In scientific research, this amine serves as a crucial precursor in pharmaceutical development. Its mechanism of action in biological systems is of significant interest; for instance, its hydrochloride salt form has been studied for its potential to inhibit enzymes like poly(ADP-ribose) polymerase (PARP) . PARP inhibition can prevent DNA repair in cells, making this compound a candidate for research into novel anticancer therapies, particularly for cancers with defective DNA repair pathways such as certain breast and ovarian cancers . Preliminary studies also suggest the compound and its analogs may possess other biological activities, including antimicrobial and anti-inflammatory properties, which are subjects of ongoing investigation . As a specialist intermediate, the value of this compound lies in its well-defined structure which allows for further functionalization. Researchers utilize it in various chemical reactions, including nucleophilic substitutions at the amine group, to introduce diverse substituents and develop targeted bioactive compounds . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-(cyclopropylmethyl)-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-4-10-11(8(6)9)5-7-2-3-7/h4,7H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYNMTLFSXMHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrazole Synthesis with Modified Hydrazine Derivatives

The Knorr pyrazole synthesis, traditionally involving 1,3-diketones and hydrazines, can be adapted for this compound. A modified approach employs β-ketonitriles and cyclopropylmethyl-substituted hydrazines to construct the pyrazole core.

Procedure :

  • Formation of Cyclopropylmethyl Hydrazine : Cyclopropylmethyl bromide reacts with hydrazine hydrate in ethanol at 60°C for 12 hours, yielding cyclopropylmethyl hydrazine.
  • Cyclocondensation : The hydrazine derivative reacts with 3-oxopentanenitrile (for methyl substitution at C4) in trifluoroethanol under reflux (80°C, 4–6 hours) to form the pyrazole ring.
  • Acidification : The free base is treated with HCl in diethyl ether to precipitate the hydrochloride salt.

Key Parameters :

  • Solvent polarity (trifluoroethanol enhances reaction rate).
  • Temperature control to prevent cyclopropane ring opening.

Yield : Theoretical yields range from 47–68% based on analogous syntheses.

Direct Alkylation of 4-Methyl-1H-pyrazol-5-amine

This method involves introducing the cyclopropylmethyl group via nucleophilic substitution on a pre-formed pyrazole.

Procedure :

  • Substrate Preparation : 4-Methyl-1H-pyrazol-5-amine is synthesized via cyclization of acetylacetone with hydrazine hydrate.
  • Alkylation : The pyrazole is treated with cyclopropylmethyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80°C for 8 hours.
  • Purification : The product is isolated via column chromatography (hexane/ethyl acetate gradient) and converted to the hydrochloride salt.

Challenges :

  • Regioselectivity: Competing alkylation at N2 requires careful stoichiometry.
  • Side Reactions: Over-alkylation or decomposition under prolonged heating.

Yield : Reported yields for analogous alkylations: 50–75%.

Multicomponent Cyclization Using Enamines

A one-pot synthesis leveraging enamine intermediates offers a streamlined alternative.

Procedure :

  • Enamine Formation : Cyclopropylacetaldehyde reacts with ammonium acetate and malononitrile in ethanol to form an enamine.
  • Cyclization : The enamine undergoes [3+2] cycloaddition with methylhydrazine at 60°C, forming the pyrazole ring.
  • Workup : Acidic hydrolysis followed by neutralization yields the free base, which is isolated via recrystallization.

Advantages :

  • Reduced step count compared to traditional methods.
  • High atom economy (80–90% theoretical).

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Screening

Parameter Options Optimal Choice Effect on Yield
Solvent Ethanol, DMF, TFE Trifluoroethanol (TFE) +15% yield
Base K₂CO₃, NaH, Et₃N K₂CO₃ Minimizes side reactions
Temperature 60°C vs. 80°C 80°C Faster kinetics

Industrial Considerations :

  • Continuous flow reactors for cyclopropane-containing intermediates to enhance safety.
  • Green chemistry principles: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent.

Purification and Characterization

  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:3) resolve regioisomers.
  • Recrystallization : Ethanol/water (2:1) yields pure hydrochloride salt (mp: 210–215°C).
  • Analytical Data :
    • ¹H NMR (D₂O): δ 1.05 (m, 2H, cyclopropane), 2.25 (s, 3H, CH₃), 3.90 (d, 2H, CH₂).
    • HPLC Purity : ≥95% (C18 column, 0.1% TFA in acetonitrile/water).

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO or THF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine is primarily investigated for its potential as an anticancer agent. The compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, it can induce apoptosis in cancer cells due to the accumulation of unrepaired DNA damage. This mechanism positions it as a candidate for developing therapies targeting cancers with defective DNA repair pathways, such as breast and ovarian cancers.

Research has demonstrated that this compound exhibits significant biological activities:

  • Anticancer Activity : It has shown efficacy against various cancer cell lines, including breast and ovarian cancer cells. The ability to inhibit PARP enhances the sensitivity of these cells to chemotherapy and radiation therapy.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various pathogens, indicating its possible use in treating infectious diseases.
  • Anti-inflammatory Effects : The compound may inhibit inflammatory pathways through interactions with specific enzymes, suggesting its potential for treating inflammatory disorders.

Case Studies and Research Findings

Numerous studies have focused on the biological activity of this compound:

Study on PARP Inhibition

A study evaluated the compound's effectiveness in inhibiting PARP in vitro, demonstrating significant cytotoxicity in cancer cell lines with defective DNA repair mechanisms. This study supports the potential use of this compound as a targeted therapy for specific cancer types.

Combination Therapy Research

Research indicates that when used in combination with other chemotherapeutic agents, this compound enhances the overall therapeutic effect, particularly in resistant cancer types. This synergistic effect suggests its utility in developing more effective treatment regimens for difficult-to-treat cancers .

Mechanistic Studies

Investigations into its binding affinity and interaction with PARP revealed insights into its mechanism of action, supporting its potential use as a targeted therapy for specific cancer types. Understanding these interactions helps elucidate its mechanism of action and informs potential combination therapies with other anticancer agents .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine with structurally related pyrazole derivatives:

Compound Name Substituents (N1/C4) Molecular Formula Molar Mass (g/mol) Key Properties Evidence ID
This compound N1: Cyclopropylmethyl; C4: Methyl C8H13N3 151.21 Lipophilic; discontinued as hydrochloride salt
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine N1: 4-Methoxybenzyl; C3: Cyclopropyl C15H17N3O 255.32 Antimicrobial activity (MIC: 2–16 µg/mL)
1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine N1: 3-Fluorobenzyl; C4: Methyl C11H12FN3 205.23 Irritant; higher polarity due to fluorine
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine N1: 2-Chlorophenyl; C4: Methyl C10H10ClN3 207.66 Semi-solid; increased lipophilicity from Cl
3-Phenyl-1H-pyrazol-5-amine C3: Phenyl; N1: Unsubstituted C9H9N3 159.19 Simpler structure; lacks steric hindrance

Key Observations:

  • Steric Effects: The strained cyclopropyl ring may confer unique conformational preferences, unlike planar aromatic substituents (e.g., 4-methoxybenzyl) .

Biological Activity

1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its promising biological activities, particularly in cancer research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H12N4
  • Molecular Weight : Approximately 172.21 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

The compound exhibits multiple mechanisms of action, primarily through the inhibition of key enzymes involved in cellular processes:

  • PARP Inhibition : this compound acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells due to the accumulation of DNA damage.
  • ATR Inhibition : It also functions as an inhibitor of serine/threonine-protein kinase ATR, which plays a significant role in the DNA damage response mechanism. This inhibition can disrupt cellular processes related to DNA repair and stability, making it a candidate for further cancer therapy research.

Anticancer Properties

This compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested : Breast cancer (MCF-7), ovarian cancer (A2780), and lung cancer (A549).
Cell LineIC50 (µM)Mechanism of Action
MCF-71.58PARP inhibition
A27802.29ATR inhibition
A5490.80Induces cell cycle arrest

These findings suggest that the compound exhibits dose-dependent cytotoxicity against these cell lines, with lower IC50 values indicating higher potency.

Other Biological Activities

In addition to its anticancer properties, research has indicated potential antimicrobial and anti-inflammatory effects:

  • Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.

Study on Cancer Cell Lines

In a recent study, this compound was tested for its anticancer efficacy:

  • Results : The compound significantly reduced cell viability in MCF-7 and A549 cells at concentrations as low as 1 µM. The study concluded that the compound's ability to induce apoptosis was linked to its PARP inhibitory activity .

Structure–Activity Relationship (SAR)

SAR studies have been conducted to explore modifications that enhance biological activity:

  • Modifications to the cyclopropylmethyl group were found to increase potency against specific cancer cell lines.
ModificationIC50 (µM)
Unmodified2.29
Cyclopropyl substitution0.80

These studies indicate that structural changes can significantly impact the compound's efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(Cyclopropylmethyl)-4-methyl-1H-pyrazol-5-amine?

The compound can be synthesized via multi-step protocols involving cyclocondensation and functionalization. A common approach involves:

  • Step 1 : Reacting cyclopropylmethyl hydrazine with a β-ketonitrile derivative (e.g., 3-cyclopropyl-3-oxopropanenitrile) in ethanol to form the pyrazole core .
  • Step 2 : Alkylation or acylation reactions to introduce substituents. For example, treatment with 4-methoxybenzyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields N-substituted derivatives .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate) and recrystallization ensure high purity (>95%) .
  • Key Tools : Monitor reaction progress with TLC (Rf ~0.5 in 8:2 hexane:EtOAc) and characterize via 1H^1H-/13C^{13}C-NMR, IR, and mass spectrometry .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR Spectroscopy : 1H^1H-NMR confirms substituent integration (e.g., cyclopropylmethyl protons at δ 0.71–0.92 ppm; pyrazole NH2_2 at δ 10.5 ppm) . 13C^{13}C-NMR identifies carbonyl (δ 165–168 ppm) and aromatic carbons .
  • IR Spectroscopy : Amine N–H stretches (~3250 cm1^{-1}) and C=O bands (~1680 cm1^{-1}) verify functional groups .
  • Mass Spectrometry : ESI-MS (e.g., m/z 437.41 for nitro-substituted derivatives) confirms molecular weight .

Advanced Research Questions

Q. How to design experiments evaluating antimicrobial activity?

  • Strains : Test against Gram-positive (e.g., Staphylococcus aureus ATCC 29737) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), plus fungi (e.g., Aspergillus flavus) .
  • Assay Protocol :
    • Use broth microdilution (MIC determination) with streptomycin/nystatin as positive controls .
    • Incubate at 37°C (bacteria) or 28°C (fungi) for 18–24 hours .
  • Data Interpretation : Compounds with MIC ≤25 µg/mL (e.g., derivatives 9d, 9g, 9h) are considered potent .

Q. How to analyze structure-activity relationships (SAR) for antimicrobial efficacy?

  • Substituent Effects :

    • Electron-withdrawing groups (e.g., nitro at 3,5-positions) enhance activity against Bacillus subtilis (MIC 12.5 µg/mL) .
    • Bulky substituents (e.g., 4-tert-butyl) reduce solubility and bioavailability .
  • Key SAR Insights :

    Substituent (R)MIC (µg/mL) S. aureusMIC (µg/mL) E. coli
    3,5-Dinitro6.2525
    4-Chloro12.550
    Data adapted from .

Q. How to resolve contradictions in antimicrobial data across studies?

  • Variable Factors : Strain specificity (e.g., Pseudomonas aeruginosa vs. Klebsiella pneumoniae), assay conditions (aerobic vs. anaerobic), and solvent polarity (DMSO vs. water) .
  • Mitigation Strategies :
    • Standardize protocols (CLSI guidelines) .
    • Use isogenic mutant strains to isolate resistance mechanisms .

Q. What computational methods predict binding affinity to microbial targets?

  • Docking Studies : Use AutoDock Vina to model interactions with β-lactamase or fungal CYP51 (targets for resistance mitigation) .
  • MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
  • QSAR Models : Hammett constants (σ) correlate nitro group electronegativity with enhanced activity (R2^2 >0.85) .

Q. How to assess metabolic stability in preclinical studies?

  • In Vitro Assays :
    • Liver Microsomes : Incubate with NADPH (37°C, 1 hr); analyze via HPLC for parent compound depletion (t1/2_{1/2} >60 min indicates stability) .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC50_{50} >10 µM preferred) .
  • In Silico Tools : SwissADME predicts high gastrointestinal absorption (BOILED-Egg model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.